N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a complex organic compound that features a combination of various functional groups, including a dimethylaminoethyl group, a benzo[d]thiazolyl group, a morpholinosulfonyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S2.ClH/c1-17-5-4-6-20-21(17)24-23(32-20)27(12-11-25(2)3)22(28)18-7-9-19(10-8-18)33(29,30)26-13-15-31-16-14-26;/h4-10H,11-16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTGCYXXJXEYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride typically involves multi-step organic reactions. The process may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dimethylaminoethyl group: This step may involve nucleophilic substitution reactions.
Introduction of the morpholinosulfonyl group: This can be done via sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the benzamide moiety: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: Used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide sulfate
Uniqueness
The presence of the hydrochloride salt form may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a synthetic compound that has attracted attention in medicinal chemistry for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups, including:
- Dimethylaminoethyl group : Enhances solubility and biological activity.
- Benzothiazole moiety : Associated with various pharmacological effects.
- Morpholinosulfonyl group : Contributes to its potential anti-inflammatory and anticancer properties.
The molecular formula is , with a molecular weight of approximately 454.0 g/mol. The presence of these functional groups allows for diverse interactions with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in breast cancer and leukemia models, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.1 | Apoptosis induction |
| K562 (Leukemia) | 3.8 | Cell cycle arrest |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several pathogens, including bacteria and fungi. Its effectiveness is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 12 µg/mL | Bactericidal |
| C. albicans | 8 µg/mL | Fungicidal |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This property positions it as a candidate for treating inflammatory diseases.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as COX-2 and LOX.
- Molecular Docking Studies : Computational studies indicate a strong binding affinity to the active sites of these enzymes, suggesting a rational basis for its pharmacological effects.
- Cell Signaling Pathways : The compound may modulate signaling pathways related to apoptosis (e.g., the p53 pathway) and cell survival (e.g., NF-kB).
Case Studies
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis within 24 hours.
- In Vivo Antimicrobial Efficacy : Animal studies demonstrated that administration of the compound significantly reduced bacterial load in infected mice compared to controls.
Q & A
Q. What are the standard synthetic routes for N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, refluxing intermediates in absolute ethanol with catalytic glacial acetic acid (4–6 hours) is critical for achieving high yields. Post-reaction steps include solvent evaporation under reduced pressure and filtration to isolate the product . Reaction optimization may require adjusting stoichiometry, solvent polarity, and temperature to minimize byproducts.
Q. Which spectroscopic and analytical methods are essential for confirming the compound’s structural integrity?
- IR spectroscopy identifies functional groups (e.g., sulfonyl, morpholine) via characteristic absorption bands (e.g., C=S at 1243–1258 cm⁻¹, C=O at 1663–1682 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) verifies substituent positions and aromaticity, with shifts in the 6.5–8.5 ppm range for benzothiazole protons .
- Elemental analysis validates purity by matching calculated and observed C/H/N/S percentages .
Q. What are common impurities or byproducts encountered during synthesis, and how are they addressed?
Impurities often arise from incomplete substitution (e.g., residual chloro intermediates) or oxidation of the morpholinosulfonyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. LC-MS or TLC monitoring ensures reaction completion .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for this compound?
DoE methods, such as factorial design, reduce experimental iterations while testing variables like temperature, solvent ratio, and catalyst loading. For example, a central composite design (CCD) can model interactions between reflux time (4–8 hours) and acetic acid concentration (1–5 drops), identifying optimal conditions for yield maximization . Response surface methodology (RSM) further refines parameters to achieve >90% purity .
Q. How should researchers resolve contradictions in biological activity data across different assays?
Contradictions may stem from tautomerism (e.g., thione-thiol equilibrium in triazole derivatives) or assay-specific interference (e.g., fluorescence quenching). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) and confirm compound stability via HPLC post-assay. Computational docking studies can rationalize discrepancies by comparing binding poses across protein isoforms .
Q. What computational strategies enhance the design of derivatives with improved pharmacokinetic properties?
Quantum mechanical calculations (e.g., DFT for transition state analysis) and molecular dynamics simulations predict reactivity and stability. For instance, the trifluoromethyl group’s lipophilicity can be tuned using COSMO-RS solvation models. Machine learning models trained on PubChem data prioritize substituents (e.g., halogens, methyl groups) for metabolic stability and solubility .
Q. How do structural modifications (e.g., substituent variation on the benzothiazole ring) impact biological activity?
SAR studies reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzothiazole enhance target binding (e.g., kinase inhibition) but reduce solubility. Introducing hydrophilic moieties (e.g., morpholine) balances activity and ADME properties. Bioisosteric replacement (e.g., thiazole → triazole) retains activity while mitigating toxicity .
Q. What advanced techniques characterize polymorphic forms or hydrate/solvate formation?
- PXRD distinguishes crystalline polymorphs via unique diffraction patterns.
- DSC/TGA identifies hydrate loss events (endothermic peaks at 80–120°C).
- Solid-state NMR resolves hydrogen-bonding networks in solvates .
Methodological Guidelines
Q. Synthesis Optimization
- Use reflux conditions with ethanol/acetic acid for condensation .
- Employ DoE to minimize byproducts and maximize yield .
Q. Structural Confirmation
Q. Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
